molecular formula C12H18N4O2 B2703662 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide CAS No. 1448134-88-0

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B2703662
CAS No.: 1448134-88-0
M. Wt: 250.302
InChI Key: VXEWLUUIAKMTCO-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrimidine core substituted with a morpholine ring and an acetamide group. Compounds containing morpholine and pyrimidine scaffolds are known to exhibit a wide range of biological activities . The morpholine ring, a common feature in many pharmacologically active molecules, is often utilized to optimize properties like solubility and metabolic stability . Similarly, pyrimidine derivatives are a significant class of heterocyclic compounds with established roles in the development of therapeutic agents . Research into structurally similar compounds has shown potential in areas such as enzyme inhibition, with some morpholine-acetamide derivatives demonstrating inhibitory activity against targets like carbonic anhydrase . Other pyrimidine-based molecules have been investigated as inhibitors for various enzymes, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and Heat Shock Protein 70 (Hsp70), highlighting the value of this chemical scaffold in probing biological pathways . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-4-6-18-7-5-16/h4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEWLUUIAKMTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide typically involves the condensation of 4,6-dimethyl-2-morpholinopyrimidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. The overall reaction can be represented as follows:

4,6-dimethyl-2-morpholinopyrimidine+acetic anhydrideThis compound\text{4,6-dimethyl-2-morpholinopyrimidine} + \text{acetic anhydride} \rightarrow \text{this compound} 4,6-dimethyl-2-morpholinopyrimidine+acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is primarily recognized for its potential as a therapeutic agent. Its structure suggests that it may interact effectively with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrimidine compounds have shown promise as PI3K inhibitors, which are crucial in cancer signaling pathways. Studies have demonstrated that these compounds can significantly reduce tumor growth in preclinical models by targeting specific cellular pathways involved in cancer progression .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Similar acetamide derivatives have been investigated for their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate how structural modifications can enhance its efficacy and selectivity against specific enzymes or receptors involved in disease mechanisms .

Structural Features Biological Activity
Morpholine ringEnhances solubility and bioavailability
Dimethyl substitutionIncreases potency against target proteins
Acetamide groupModulates interaction with biological targets

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of morpholine derivatives with pyrimidine precursors.

Synthetic Routes

Several synthetic methods have been reported, including:

  • Condensation Reactions : Combining morpholine with pyrimidine derivatives under acidic or basic conditions.
  • Reflux Methods : Heating reactants in a solvent to facilitate the formation of the desired acetamide.

Preclinical Models

In preclinical studies, this compound has been tested in animal models for its effectiveness against induced tumors and neurodegenerative conditions, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate
  • Structure: Features amino (-NH₂) and hydroxyl (-OH) groups at positions 2, 4, and 6 of the pyrimidine ring, with acetamide at position 5 .
  • Properties: Higher polarity due to hydroxyl and amino groups, leading to strong intermolecular hydrogen bonding (monoclinic crystal system, P21/c space group) .
  • Pharmacology : Demonstrates antifungal and antibacterial activities, attributed to the polar substituents enhancing target binding .
N-[4,6-Dichloro-5-(formylamino)-2-pyrimidinyl]acetamide
  • Structure: Chlorine atoms at positions 4 and 6, formylamino (-NHCHO) at position 5 .
  • Applications : Intermediate for Abacavir (antiviral drug), suggesting utility in nucleoside analogue synthesis .
Comparison Table 1: Pyrimidine-Based Analogues
Compound Substituents (Positions) Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound 4,6-diMe; 2-morpholino; 5-Ac 279.34* Enhanced solubility (morpholino), lipophilicity (Me)
N-(2-Amino-4,6-diOH-Pyrimidin-5-yl)acetamide 2-NH₂; 4,6-OH; 5-Ac 220.20 (dihydrate) Antifungal, antibacterial
N-[4,6-DiCl-5-(formylamino)Pyrimidin-2-yl]acetamide 4,6-Cl; 5-NHCHO; 2-NH 249.05 Antiviral intermediate

*Calculated molecular weight based on formula C₁₃H₂₀N₄O₃.

Heterocyclic Analogues with Acetamide Moieties

Benzothiazole Derivatives ()
  • Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide.
  • Structure : Benzothiazole core with trifluoromethyl and methoxy-phenyl acetamide.
  • Properties : Trifluoromethyl enhances metabolic resistance; methoxy groups modulate electronic effects for target affinity .
Tetrahydrocarbazole Derivatives ()
  • Examples : N-[3-(1,2,3,4-Tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide.
  • Structure : Carbazole fused ring system with acetamide-linked phenyl group.
Comparison Table 2: Heterocyclic Analogues
Compound Type Core Structure Key Substituents Pharmacological Notes
Target Compound Pyrimidine Morpholino, Me Solubility-lipophilicity balance
Benzothiazole Benzothiazole CF₃, OMe-Ph Enhanced metabolic stability
Tetrahydrocarbazole Carbazole Chloro/Fluoro/Me DNA intercalation (anticancer)

Metabolic and Stability Considerations

  • Morpholino vs. Amine Groups: The morpholino group in the target compound may improve aqueous solubility compared to primary amines (e.g., ’s amino group), reducing crystallization issues .
  • Chlorine vs.
  • Thiadiazole Metabolites () : Methazolamide metabolites with thiadiazole-acemamide structures highlight the impact of heterocycle choice on metabolic pathways, suggesting pyrimidines may offer different clearance profiles .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a morpholinopyrimidine scaffold, which plays a crucial role in its biological interactions. The presence of the acetamide group enhances its solubility and bioavailability. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways.

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate interaction and subsequent catalytic activity. This mechanism is particularly relevant in cancer therapy, where targeting specific kinases can halt tumor growth .
  • Signal Modulation : this compound can modulate cellular signaling pathways by interacting with receptors involved in cell proliferation and survival. This modulation can lead to apoptosis in cancer cells or altered immune responses .

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against the LC-2/ad cell line (lung adenocarcinoma), showing significant growth inhibition with GI50 values ranging from 100 to 170 nM .

Antimalarial Activity

Research has indicated potential antimalarial properties for compounds structurally similar to this compound:

  • In Vitro Efficacy : Studies on related compounds have reported activity against Plasmodium falciparum strains, suggesting that modifications to the morpholino group could enhance antimalarial efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in substituents on the pyrimidine ring can significantly influence potency and selectivity:

CompoundTargetIC50 (nM)
1RET V804M12.32 ± 2.44
2RET V804M13.14 ± 1.54
3RET V804M18.68 ± 2.71

This table illustrates the inhibitory potency of different derivatives against the RET kinase mutant associated with resistance in cancer therapy .

Case Studies and Research Findings

  • Anticancer Mechanisms : A study demonstrated that this compound effectively inhibited RET phosphorylation in cancer models, correlating with reduced cell proliferation rates .
  • Antimalarial Research : Investigations into related compounds indicated that structural modifications could lead to enhanced antiplasmodial activity, providing a basis for further pharmacomodulation studies aimed at malaria treatment .
  • Cytotoxicity Assessments : The compound's cytotoxic effects were evaluated using human HepG2 liver cells, indicating a need for further exploration of its safety profile alongside efficacy studies .

Q & A

Q. How can researchers optimize crystallization conditions for high-quality SC-XRD data?

  • Answer :
  • Solvent screening : Test mixtures like ethyl acetate/hexane (v/v 1:1) or methanol/water (gradient cooling) .
  • Seeding techniques : Introduce microcrystals from prior batches to control nucleation .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 20% glycerol to prevent ice formation .

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